

A-395: A Comparative Analysis of a Highly Selective EED Inhibitor

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Compound of Interest

Compound Name: A-395

Cat. No.: B15586389

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of **A-395**, a potent antagonist of the EED subunit of the Polycomb Repressive Complex 2 (PRC2). The information is based on available experimental data to facilitate an objective assessment of **A-395** against other PRC2 inhibitors.

A-395 is a chemical probe that potently and selectively inhibits the function of the Embryonic Ectoderm Development (EED) protein, a core component of the PRC2 complex. By binding to the H3K27me3-binding pocket of EED, **A-395** allosterically inhibits the catalytic activity of the EZH2 subunit, leading to a reduction in histone H3 lysine 27 methylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.^{[1][2]} This mechanism of action makes **A-395** a valuable tool for studying PRC2 biology and a potential starting point for the development of novel therapeutics for cancers and other diseases where PRC2 is dysregulated.

Selectivity Profile of A-395

A-395 has been demonstrated to be a highly selective inhibitor of EED. In its primary characterization, **A-395** exhibited greater than 100-fold selectivity over a panel of other histone methyltransferases and non-epigenetic targets. While comprehensive screening data against a broad panel of kinases and other off-target proteins is not publicly available in a detailed tabular format, the existing data underscores its specificity for the PRC2 complex.

Table 1: In Vitro Potency and Selectivity of **A-395**

Target	Assay Type	IC50 / Ki / KD	Selectivity
EED	H3K27me3 Peptide Competition	IC50: 7 nM	-
EED	Surface Plasmon Resonance (SPR)	KD: 1.5 nM	-
EED	Isothermal Titration Calorimetry (ITC)	Ki: 0.4 nM	-
PRC2 (EZH2-EED-SUZ12)	Histone Methyltransferase Assay	IC50: 18 nM / 34 nM	>100-fold vs. other HMTs
Other Histone Methyltransferases	Various	>100-fold higher IC50	High
Non-epigenetic targets	Various	>100-fold higher IC50	High

A-395N, a close structural analog, serves as a negative control for cellular studies as it does not show activity in biochemical and cellular assays.

Comparison with Other PRC2 Inhibitors

The cross-reactivity profile of **A-395** can be best understood in comparison to other inhibitors targeting the PRC2 complex. These can be broadly categorized into EZH2 inhibitors and other EED inhibitors.

EZH2 Inhibitors:

Compounds like GSK126, Tazemetostat, and Valemetostat are competitive inhibitors of the EZH2 catalytic subunit. They have shown varying degrees of selectivity. For instance, GSK126 demonstrates over 150-fold selectivity for EZH2 compared to EZH1 and more than 1000-fold selectivity against 20 other methyltransferases.^{[3][4]}

Other EED Inhibitors:

- EED226: This compound also binds to the H3K27me3 pocket of EED. It has an IC50 of 23.4 nM against the PRC2 complex and has shown selectivity against a panel of 21 other protein methyltransferases and kinases.[5][6]
- BR-001: Another selective EED inhibitor that was developed through scaffold hopping from EED226.[7]

Table 2: Comparative Selectivity of PRC2 Inhibitors

Compound	Target Subunit	Primary Target IC50	Selectivity Profile
A-395	EED	18 nM / 34 nM (PRC2)	>100-fold selective over other HMTs and non-epigenetic targets.
EED226	EED	23.4 nM (PRC2)	Selective over 21 other protein methyltransferases and kinases.
GSK126	EZH2	~10 nM	>150-fold vs EZH1; >1000-fold vs 20 other HMTs.

Experimental Methodologies

The selectivity and potency of **A-395** and its comparators have been determined using a variety of biochemical and cellular assays.

Histone Methyltransferase (HMT) Assay: The inhibitory activity of compounds against the PRC2 complex is typically measured using a radiometric or fluorescence-based assay. These assays quantify the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 substrate.

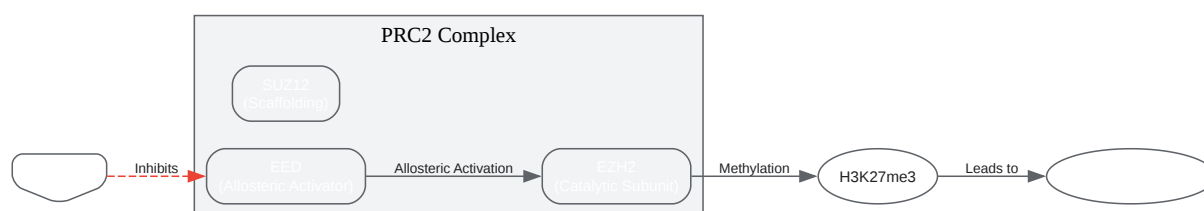
Peptide Competition Assay: The ability of **A-395** to bind to the H3K27me3 pocket of EED is assessed by its capacity to displace a fluorescently labeled H3K27me3 peptide.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques are used to directly measure the binding affinity (K_D and K_i , respectively) of the inhibitor to the target protein.

Cellular Assays: The on-target activity of PRC2 inhibitors in cells is often determined by measuring the global levels of H3K27me3 using techniques like Western blotting or ELISA.

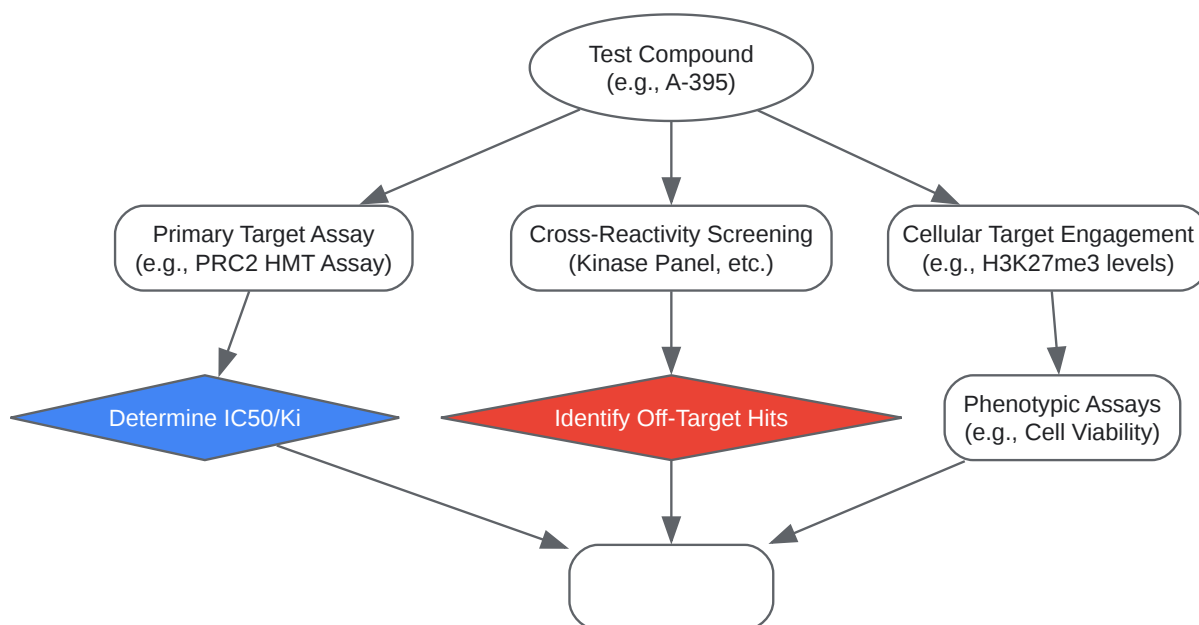
Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the PRC2 signaling pathway and a general workflow for assessing inhibitor selectivity.



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Caption: PRC2 signaling pathway and the inhibitory action of **A-395**.



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Caption: General workflow for assessing inhibitor selectivity.

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